6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile
Description
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is a pyridine derivative featuring a 4-oxopiperidine moiety at the 6-position and a nitrile group at the 3-position. Its molecular formula is C₁₁H₁₁N₃O (MW: 201.23 g/mol), with CAS number 116248-07-8 . The compound is a versatile scaffold in medicinal chemistry, particularly for designing kinase inhibitors and antibacterial agents.
Properties
IUPAC Name |
6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKYOINYKWSUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-piperidone with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Core
The table below compares 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile with analogs differing in the substituents on the piperidine/piperazine ring:
Key Observations :
- Methylpiperazine derivatives (e.g., C₁₂H₁₄N₄O) exhibit higher solubility due to the tertiary amine’s protonation at physiological pH .
- Aryl-substituted analogs (e.g., thiophenyl or phenyl groups) show enhanced lipophilicity and π-stacking capabilities, favoring interactions with hydrophobic enzyme pockets .
Comparison with Clinically Approved Drugs
Selpercatinib (6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile) is a FDA-approved RET kinase inhibitor. Key differences from the target compound include:
- Molecular Complexity : Selpercatinib (MW: 525.61 g/mol) incorporates a pyrazolo[1,5-a]pyridine core, a bicyclic diazabicycloheptane, and methoxypyridine groups, enabling multi-target engagement .
- Pharmacokinetics : The hydroxyl and methoxy groups in Selpercatinib improve water solubility, while the target compound’s smaller size (MW: 201.23) may limit bioavailability but enhance synthetic accessibility .
Biological Activity
6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.
The primary target of this compound is Factor Xa (FXa) , a crucial component in the coagulation cascade. The compound functions as a competitive inhibitor of FXa, which disrupts thrombin generation and fibrin formation, leading to anticoagulant effects. This mechanism is vital for developing therapeutic agents aimed at managing thromboembolic disorders.
Pharmacokinetics
Similar compounds have demonstrated favorable pharmacokinetic profiles, including:
- Good bioavailability
- Low clearance rates
- Small volume of distribution
These characteristics suggest that this compound may also exhibit comparable pharmacokinetic properties, enhancing its potential utility in clinical settings.
Biological Activities
Research indicates that this compound has a range of biological activities:
- Enzyme Inhibition : The inhibition of FXa leads to reduced thrombin generation, which is beneficial in preventing blood clots.
- Potential Therapeutic Applications : Ongoing studies are investigating its efficacy in treating various diseases, including cancer and neurological disorders.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile | Different substitution patterns | Similar enzyme inhibition |
| 6-(4-Oxopiperidin-1-yl)pyridine-2-carbonitrile | Nitrile group position altered | Varies in potency against FXa |
| 6-(4-Oxopiperidin-1-yl)pyridine-3-carboxamide | Carboxamide instead of nitrile | Potentially different binding affinity |
This table highlights how variations in structure can influence biological activity and therapeutic potential.
Case Studies
Several studies have investigated the biological effects and therapeutic applications of this compound:
- Anticoagulant Activity : A study demonstrated that compounds targeting FXa effectively reduced thrombus formation in animal models, supporting the potential use of this compound in anticoagulation therapy.
- Cancer Research : Preliminary findings suggest that the compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
